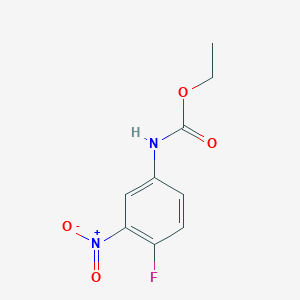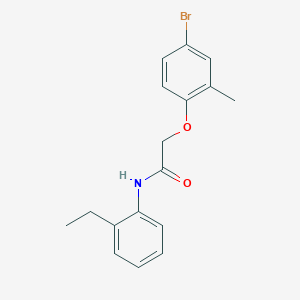![molecular formula C14H11BrClFO2 B5837819 {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol, also known as BCFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is not well understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is its potential as a new drug candidate. It has shown promising results in preclinical studies and has the potential to be developed into a new drug for the treatment of cancer and inflammatory diseases. However, there are limitations to using this compound in lab experiments. It can be difficult to obtain high purity and yield of this compound, and its mechanism of action is not well understood.
Orientations Futures
There are several future directions for the research and development of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol. One direction is to further understand its mechanism of action. This will help in the development of more effective drugs based on this compound. Another direction is to optimize the synthesis method to obtain higher purity and yield of this compound. This will make it easier to conduct further studies on this compound. Additionally, more studies are needed to investigate the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its anti-inflammatory and anticancer properties make it a promising new drug candidate. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol involves the reaction of 3-bromo-5-chloro-4-hydroxybenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base and a catalyst. The resulting product is then reduced to obtain this compound. This method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol has shown potential applications in various fields of scientific research. One of the main applications of this compound is in the development of new drugs. This compound has been found to have anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
[3-bromo-5-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClFO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRDRAVROVOOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)
![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)


![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)


![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)